molecular formula C17H16N2S B12464422 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol

Cat. No.: B12464422
M. Wt: 280.4 g/mol
InChI Key: HJCHOZPCVPIIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the aromatic rings and imidazole core can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(4-methylphenyl)-4H-imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

4,5-bis(4-methylphenyl)-1,5-dihydroimidazole-2-thione

InChI

InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(19-17(20)18-15)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3,(H,18,20)

InChI Key

HJCHOZPCVPIIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=NC(=S)N2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.